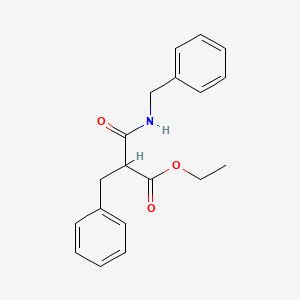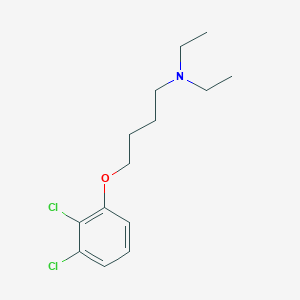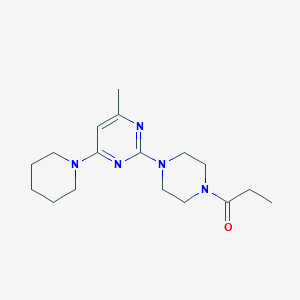![molecular formula C17H16ClNO4 B5121489 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
The mechanism of action of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have low binding affinity for human serum albumin, which suggests that it may have good bioavailability. 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have a half-life of approximately 3 hours in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate in lab experiments is its high purity and yield. Its low toxicity and good bioavailability also make it a promising compound for in vivo studies. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a potential therapeutic agent.
Direcciones Futuras
For research on 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate include further studies on its mechanism of action, its potential use in combination with other therapeutic agents, and its applications in other areas of medical research such as neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate may improve its accessibility for research purposes.
In conclusion, 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is a promising compound for medical research due to its potential applications in cancer and inflammation research. Its high purity and yield, low toxicity, and good bioavailability make it a promising compound for in vivo studies. Further research is needed to fully understand its mechanism of action and its potential applications in other areas of medical research.
Métodos De Síntesis
The synthesis of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-carbomethoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then acetylated to obtain 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate. This synthesis method has been optimized to yield high purity and yield of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate.
Aplicaciones Científicas De Investigación
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
[4-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-8-15(16(22-3)9-14(10)18)19-17(21)12-4-6-13(7-5-12)23-11(2)20/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCWCHLSKRDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5121418.png)
![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)

![7'-amino-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5121449.png)
![2,6-di-tert-butyl-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B5121457.png)

![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)


![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)

![N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5121518.png)